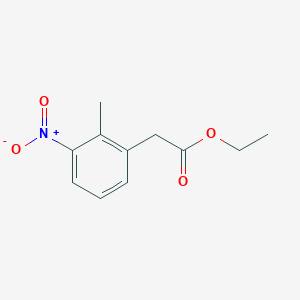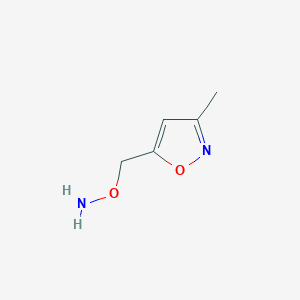
3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid
Übersicht
Beschreibung
3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid (PTPA) is an organic compound belonging to the class of thiazole carboxylic acids. It is an important building block for a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. PTPA has been widely studied for its biological properties, including its ability to act as an antioxidant, its anti-inflammatory effects, and its ability to inhibit the growth of certain bacteria.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity :
- A study by Mickevičius et al. (2013) reported the synthesis of new N,N-disubstituted β-amino acids and derivatives, including compounds with thiazole, aromatic, and heterocyclic substituents. Among these, a compound related to 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid exhibited discrete antimicrobial activity and promoted rapeseed growth, increasing seed yield and oil content (Mickevičius et al., 2013).
Antimicrobial Activity and Spectroscopic Analysis :
- A 2020 study by Viji et al. highlighted the antimicrobial activity of a related compound, demonstrating its effectiveness against fungal and bacterial infections. This study also involved molecular docking to understand the compound's interaction with proteins and used quantum chemical calculations for structural analysis (Viji et al., 2020).
Combinatorial Library Synthesis :
- Zhuravel et al. (2005) developed a parallel solution-phase synthesis of a combinatorial library of compounds, including 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides. This research contributes to the broader application of such compounds in various scientific fields (Zhuravel et al., 2005).
Cyclooxygenase Inhibition Study :
- Naito Yoichiro et al. (1992) conducted a study on the impact of structural modifications in thiazole derivatives on cyclooxygenase inhibition. The study provides insights into the pharmacological potential of such compounds, including those structurally similar to this compound (Naito Yoichiro et al., 1992).
Poly Vinyl Alcohol/Acrylic Acid Hydrogels Functional Modification :
- Aly and El-Mohdy (2015) explored the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including 2-aminothiazole. This research could have implications for the medical application of similar compounds (Aly and El-Mohdy, 2015).
Molecular Docking and Quantum Chemical Calculations :
- Another study by Viji et al. (2020) involved molecular docking and quantum chemical calculations of a compound structurally related to this compound, further demonstrating its biological effects through molecular docking predictions (Viji et al., 2020).
Wirkmechanismus
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to possess various biological activities . They have been used as anticoagulants, antiarrhythmics, antidepressants, and in the treatment of Alzheimer’s disease, hypertension, schizophrenia, hepatitis C, allergies, HIV, diabetes, and more .
Mode of Action
It’s known that thiazole derivatives interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to a range of biological activities .
Result of Action
Some synthesized compounds related to 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid have shown discrete antimicrobial activity . Moreover, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a related compound, was found to promote rapeseed growth and to increase seed yield and oil content .
Eigenschaften
IUPAC Name |
3-(2-phenyl-1,3-thiazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-11(15)7-6-10-8-16-12(13-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBKKEJUCZUZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate](/img/structure/B3118381.png)





![[[1,1'-Bi(cyclopentane)]-2-yl]acetic acid](/img/structure/B3118426.png)





![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,6-difluorobenzenecarboxamide](/img/structure/B3118476.png)
